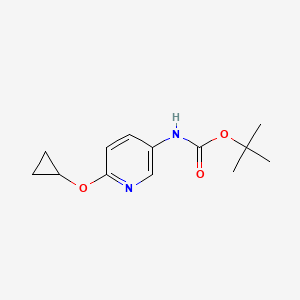
tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclopropoxy group, and a pyridinyl ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate typically involves the reaction of 6-cyclopropoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: Corresponding amine and tert-butanol.
科学的研究の応用
Chemistry: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In biological research, carbamates are often used to modify biomolecules, such as peptides and proteins, to study their structure and function. The stability of the tert-butyl group makes it useful in various biochemical assays.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates, particularly those that require selective protection and deprotection of amine groups during multi-step synthesis.
作用機序
The mechanism by which tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions at the amine site. Upon removal under acidic conditions, the amine is liberated, allowing further functionalization .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl (6-chloropyridin-3-yl)carbamate: Another derivative with a chloro substituent on the pyridine ring.
tert-Butyl (6-acetylpyridin-3-yl)carbamate: Features an acetyl group on the pyridine ring, offering different reactivity.
Uniqueness: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate is unique due to the presence of the cyclopropoxy group, which can impart different steric and electronic properties compared to other similar carbamates. This can influence its reactivity and the types of reactions it can undergo.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
tert-butyl N-(6-cyclopropyloxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-9-4-7-11(14-8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,16) |
InChIキー |
NBFMYHZNQMZLIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


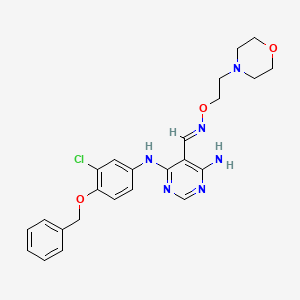
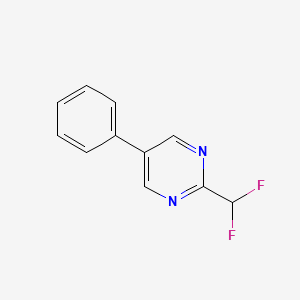
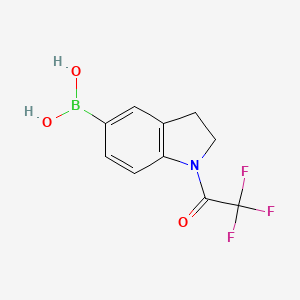
![9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B12969780.png)


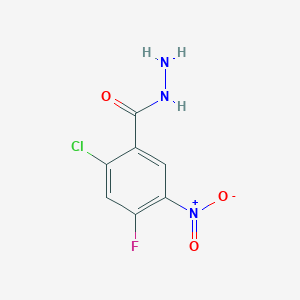
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)

![4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969804.png)
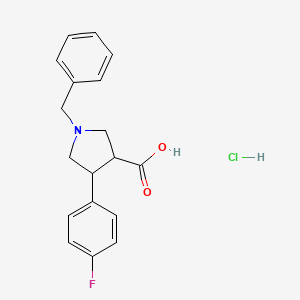

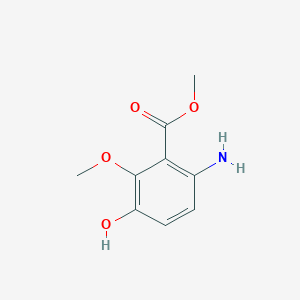
![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
